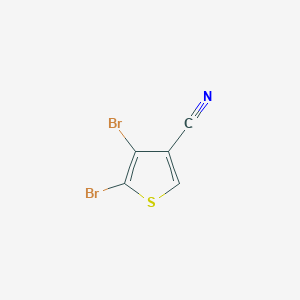

4,5-Dibromothiophene-3-carbonitrile

Description

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in the world of chemistry. rsc.org Its unique electronic properties and reactivity make it a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex molecules. slideshare.netnih.gov The thiophene ring is a common motif in many pharmaceuticals and agrochemicals, where it can influence the biological activity of the molecule. nih.gov

In the realm of materials science, thiophene-based materials have garnered considerable attention. researchgate.net Polymers incorporating thiophene units, such as polythiophenes, are known for their electrical conductivity, making them key components in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring is a major driver of research in this area. researchgate.net

Overview of Dihalogenated Thiophenes as Versatile Synthetic Precursors

The introduction of two halogen atoms onto the thiophene ring, creating dihalogenated thiophenes, significantly enhances their utility as synthetic intermediates. cymitquimica.com The halogen atoms act as reactive handles, allowing for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. nih.gov This capability is fundamental to the construction of complex organic molecules and conjugated polymers.

The positions of the halogen atoms on the thiophene ring can be precisely controlled, leading to different isomers with distinct reactivity patterns. For instance, the selective reaction at one halogenated site while leaving the other intact allows for sequential and controlled derivatization. This regioselectivity is crucial for the rational design and synthesis of target molecules. The preparation of 3,4-dibromothiophene, for example, can be achieved through the debromination of 2,3,4,5-tetrabromothiophene. google.com

The Role of Nitrile Functionality in Thiophene Chemistry and Derivatization

The nitrile group (–C≡N) is a highly versatile functional group in organic chemistry. Its incorporation into the thiophene ring introduces a site of unique reactivity and a powerful tool for molecular diversification. The nitrile group is strongly electron-withdrawing, which can influence the electronic properties of the thiophene ring and its reactivity in various chemical transformations.

The nitrile group itself can undergo a wide range of chemical conversions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. nih.gov This rich chemistry allows for the transformation of thiophene carbonitriles into a diverse array of other functionalized thiophenes, further expanding their synthetic utility. For example, the synthesis of substituted thiophene-3-carbonitriles provides a key intermediate for further chemical elaboration. researchgate.net

Contextualization of 4,5-Dibromothiophene-3-carbonitrile within the Landscape of Functionalized Thiophenes

This compound emerges as a molecule of interest by combining the key features discussed above: a thiophene core, two bromine atoms, and a nitrile functional group. This specific arrangement of functional groups makes it a highly functionalized and potentially valuable building block.

The two bromine atoms at the 4- and 5-positions offer two distinct sites for cross-coupling reactions, enabling the introduction of various organic fragments. The nitrile group at the 3-position provides an additional point for chemical modification, allowing for the synthesis of a wide range of thiophene derivatives with tailored properties. This trifunctional nature positions this compound as a versatile precursor for the synthesis of complex heterocyclic systems, potentially for applications in medicinal chemistry and materials science. While direct research on this specific molecule is not as widespread as for its carboxylic acid analog, its structural features suggest significant potential as an intermediate in the synthesis of novel compounds. The chemistry of related molecules, such as 4,5-dibromothiophene-3-carboxylic acid and 4,5-dibromothiophene-3-carbaldehyde, provides a strong basis for predicting the reactivity and synthetic utility of the title compound. nih.govuni.lu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5HBr2NS |

|---|---|

Molecular Weight |

266.94 g/mol |

IUPAC Name |

4,5-dibromothiophene-3-carbonitrile |

InChI |

InChI=1S/C5HBr2NS/c6-4-3(1-8)2-9-5(4)7/h2H |

InChI Key |

NZIJTLLIVIWIFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dibromothiophene 3 Carbonitrile and Its Precursors

Precursor Synthesis Strategies for Thiophene-3-carbonitrile Scaffold

The initial and crucial step in the synthesis of 4,5-dibromothiophene-3-carbonitrile is the preparation of thiophene-3-carbonitrile. nih.govsielc.comthermofisher.com Two primary strategies are commonly employed: the dehydration of thiophene-3-carboxamide (B1338676) and the cyanation of 3-bromothiophene (B43185).

Dehydration Routes to 3-Thiophenecarbonitrile from Carboxamides

One established method for synthesizing thiophene-3-carbonitrile is through the dehydration of thiophene-3-carboxamide. This reaction typically involves the use of a dehydrating agent to remove a molecule of water from the carboxamide functional group, thereby forming the nitrile. While specific conditions can vary, this method provides a direct route to the desired cyanothiophene precursor.

Another related approach involves the dehydration of indole-3-carboxaldehyde (B46971) oxime to form indole-3-carbonitrile, a process that can be adapted for the synthesis of other aromatic nitriles. orgsyn.org

Cyanation Reactions of 3-Bromothiophene

An alternative and widely used strategy for the synthesis of thiophene-3-carbonitrile is the cyanation of 3-bromothiophene. google.com This reaction involves the substitution of the bromine atom with a cyanide group. Various cyanation methods have been developed, often employing a transition metal catalyst, such as palladium or nickel, to facilitate the reaction. organic-chemistry.org The choice of cyanide source is also a critical parameter, with reagents like potassium ferrocyanide or zinc cyanide being utilized to introduce the nitrile functionality onto the thiophene (B33073) ring. organic-chemistry.org The Rosenmund-von Braun reaction is a classic example of a cyanation reaction that can be applied in this context. organic-chemistry.org

Selective Bromination Approaches for 4,5-Dibromothiophene Derivatives

Once the thiophene-3-carbonitrile scaffold is in hand, the next stage involves the selective introduction of two bromine atoms at the 4 and 5 positions of the thiophene ring.

Regioselective Halogenation Techniques for the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution, and various reagents can be employed for its bromination. researchgate.net N-bromosuccinimide (NBS) is a commonly used brominating agent that offers good regioselectivity, particularly when used with a catalyst like silica (B1680970) gel. mdpi.com Other brominating agents include bromine in acetic acid and 1,3-dibromo-5,5-dimethylhydantoin. mdpi.comresearchgate.net The choice of solvent and reaction conditions can significantly influence the regiochemical outcome of the bromination. mdpi.com For instance, the use of polar solvents can favor specific isomers. jcu.edu.au

Theoretical analysis and experimental verification have been employed to understand and predict the regioselectivity of electrophilic aromatic bromination on substituted thiophenes. mdpi.com

Sequential Bromination Methods for 4,5-Positions

Achieving dibromination specifically at the 4 and 5 positions often requires a sequential approach. This can involve an initial bromination, followed by a second bromination step under conditions that favor substitution at the remaining open position. The directing effects of the existing substituents on the thiophene ring play a crucial role in guiding the incoming bromine atoms to the desired locations.

For example, starting with 3-substituted thiophenes, it is possible to selectively introduce a bromine atom at the 5-position. Subsequent bromination can then be directed to the 4-position. In some cases, a one-pot synthesis can be designed to achieve the desired disubstituted product. researchgate.net

Integrated Synthetic Pathways to this compound

An integrated synthetic pathway would ideally combine the formation of the thiophene-3-carbonitrile and the subsequent bromination steps into a more streamlined process. One potential route starts with the bromination of a suitable thiophene precursor, followed by the introduction of the nitrile group. For instance, 2,3,5-tribromothiophene (B1329576) can be selectively debrominated to produce 3-bromothiophene, which can then be cyanated. orgsyn.org

Alternatively, a route starting from 4,5-dibromothiophene-3-carboxylic acid could be envisioned. nih.gov The carboxylic acid could potentially be converted to the corresponding carboxamide, followed by dehydration to yield this compound.

A summary of reaction conditions for related bromination and cyanation reactions is provided in the table below.

| Reaction Type | Reactants | Reagents and Conditions | Product | Yield | Reference |

| Bromination | Thiophene derivative | N-bromosuccinimide, silica gel, carbon tetrachloride, room temperature | Monobrominated thiophene derivative | 97% | mdpi.com |

| Bromination | 3-Alkylthiophene | n-BuLi, bromine, -78°C | Bromoalkylthiophene | Good regioselectivity | google.com |

| Cyanation | Aryl bromides | NaCN, Pd/t-Bu3P catalyst, MeCN-THF | Aromatic nitriles | Very good | organic-chemistry.org |

| Cyanation | Terminal acetylenes | Cuprous cyanide, chlorotrimethylsilane, water, NaI, DMSO/CH3CN | Cyanoalkynes | Fair to good | orgsyn.org |

Strategies for Tandem Bromination and Nitrile Introduction

While a true one-pot tandem reaction that simultaneously introduces both the nitrile group and the two bromine atoms in a single step is not commonly reported, synthetic strategies can be designed as sequential, multi-step processes that streamline the transformation. The term "tandem" in this context refers more to a planned sequence of reactions where the product of one step is used directly in the next, often without intermediate purification.

One prevalent strategy involves the conversion of a carboxylic acid group to a nitrile. For instance, a potential pathway to the target molecule is through the precursor 4,5-dibromothiophene-3-carboxylic acid. nih.gov The synthesis of this acid would first address the regioselective bromination of a 3-substituted thiophene. Subsequently, the carboxylic acid can be converted to the nitrile. This two-stage process typically involves:

Amide Formation : The carboxylic acid is first converted to an acid chloride, often using thionyl chloride (SOCl₂), which then reacts with ammonia (B1221849) to form the corresponding amide, 4,5-dibromothiophene-3-carboxamide. researchgate.net

Nitrile Formation (Dehydration) : The resulting amide is then dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride, to yield the target this compound.

Another approach could involve introducing the nitrile group via nucleophilic substitution on a suitable thiophene derivative, although this is often more challenging due to the conditions required. The palladium-catalyzed cyanation of a halogenated thiophene is a modern alternative for introducing the nitrile functionality.

Challenges in Regioselectivity and Yield Optimization

The synthesis of this compound is fraught with challenges, primarily concerning regioselectivity and reaction yield. Thiophene is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, particularly at the C2 and C5 (α) positions. iust.ac.iryoutube.com The rate of halogenation for thiophene is significantly faster than for benzene, and reactions can readily proceed to tetrasubstitution if not carefully controlled. iust.ac.ir

The primary challenges include:

Directing Group Effects : The synthesis typically starts with 3-cyanothiophene. The cyano group at the C3 position is electron-withdrawing and acts as a deactivating, meta-directing group in classical aromatic systems. However, in the thiophene ring, the activating effect of the sulfur atom and the inherent reactivity of the α-positions (C2 and C5) often dominate. This leads to bromination preferentially occurring at the C2 and C5 positions, resulting in a mixture of 2-bromo-3-cyanothiophene and 2,5-dibromo-3-cyanothiophene, rather than the desired 4,5-dibromo isomer. The difficulty in achieving bromination at the C4 position when a C3 cyano group is present is a significant hurdle. mdpi.com

Over-bromination : The high reactivity of the thiophene ring makes it prone to multiple brominations. iust.ac.ir Controlling the stoichiometry of the brominating agent and the reaction conditions (temperature, solvent) is critical to prevent the formation of tri- or tetra-brominated side products, which complicates purification and lowers the yield of the desired product.

Optimizing the yield requires careful selection of brominating agents and reaction conditions. Milder brominating agents like N-bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) to gain better control over the reaction. mdpi.com The use of specific catalysts or solvent systems can also influence the regiochemical outcome. mdpi.comorganic-chemistry.org

Table 1: Research Findings on Bromination of Substituted Thiophenes

| Reagent/Condition | Substrate | Typical Outcome/Observation | Significance for Regioselectivity |

|---|---|---|---|

| Br₂ in Acetic Acid | Thiophene | Rapid reaction, often leads to a mixture of 2-bromo- and 2,5-dibromothiophene. Over-bromination is common. iust.ac.ir | Low selectivity, harsh conditions. |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Generally provides more selective monobromination compared to Br₂. mdpi.com | Milder conditions allow for better control, potentially improving regioselectivity. |

| Br₂ in presence of Zeolite | Toluene analogues | Induces high para-selectivity. mdpi.com | Shape-selective catalysis could potentially favor less accessible positions like C4. |

| Acidic Conditions (e.g., TFA) | Chlorin macrocycles | Deactivates electron-rich rings towards bromination, allowing for selective reaction at other sites. acs.org | Could be used to moderate thiophene's high reactivity and alter positional selectivity. |

| Selective Reduction (Zn/Acetic Acid) | 2,3,5-Tribromothiophene | Selective removal of α-bromines to yield 3-bromothiophene. orgsyn.org | Offers an indirect route to isomers that are difficult to obtain via direct electrophilic substitution. |

Purification and Isolation Techniques for Halogenated Thiophene Carbonitriles

The purification and isolation of the final product and its precursors are critical steps to ensure high purity, which is essential for subsequent applications, such as in materials science or as pharmaceutical intermediates. rsc.orgnih.gov Halogenated thiophene carbonitriles are typically solid compounds at room temperature, which influences the choice of purification methods.

Commonly employed techniques include:

Recrystallization : This is one of the most effective methods for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Column Chromatography : This technique is indispensable for separating complex mixtures, particularly for isolating the desired regioisomer from undesired ones (e.g., separating 4,5-dibromo-3-cyanothiophene from 2,5-dibromo-3-cyanothiophene). Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate), with the ratio adjusted to achieve optimal separation. researchgate.net

Vacuum Distillation : While the final product is a solid, precursors such as 3-cyanothiophene or certain brominated intermediates may be liquids. sigmaaldrich.com Vacuum distillation is used to purify these thermally stable liquids by lowering their boiling point, thereby preventing decomposition that might occur at atmospheric pressure. nih.gov

Washing and Extraction : Liquid-liquid extraction is often used during the work-up phase of the synthesis to remove inorganic salts, acids, or bases. The crude product is dissolved in an organic solvent and washed with water or aqueous solutions to remove water-soluble impurities.

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Table 2: Purification and Isolation Techniques for Halogenated Thiophenes

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of the final solid product, this compound, and other solid intermediates. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase (e.g., silica gel) as a mobile phase passes through it. | Separation of regioisomers; removal of side-products and unreacted starting materials. researchgate.net |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Purification of liquid precursors (e.g., 3-cyanothiophene) or thermally stable liquid intermediates. nih.gov |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial work-up of the reaction mixture to remove inorganic byproducts and water-soluble impurities. |

Reactivity and Mechanistic Investigations of 4,5 Dibromothiophene 3 Carbonitrile

Reactions Involving the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in 4,5-Dibromothiophene-3-carbonitrile is heavily modulated by its substituents. The two bromine atoms and the electron-withdrawing nitrile group (-CN) decrease the electron density of the aromatic ring, which in turn governs its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. However, the rate of this reaction is significantly diminished by the presence of deactivating, electron-withdrawing groups. In the case of this compound, the thiophene ring is substituted with three such groups: two bromine atoms and a nitrile group. Both halogens and nitriles are strongly deactivating, making electrophilic attack on the single available carbon position (C2) exceptionally difficult.

Consequently, electrophilic aromatic substitution reactions are not a common or synthetically useful pathway for this molecule under standard conditions. The high degree of deactivation of the thiophene ring renders it resistant to typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Nucleophilic Aromatic Substitution at Brominated Positions

In stark contrast to its low reactivity towards electrophiles, the electron-deficient nature of the thiophene ring in this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). In these reactions, a nucleophile attacks a carbon atom bearing a leaving group (in this case, bromine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrile group is crucial as it helps to stabilize this anionic intermediate, thereby facilitating the substitution.

This reactivity is synthetically valuable. While direct substitution with amines has been studied on analogous nitro-bromo-thiophenes nih.govscispace.com, a more common transformation for di-halogenated thiophenes is palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions demonstrate the reactivity of the carbon-bromine bonds towards replacement by other organic groups. For instance, related dibromothiophene systems readily undergo double Suzuki coupling reactions with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. mdpi.com Similarly, the Stille reaction allows for the coupling of organotin reagents at the positions of the bromine atoms. harvard.edulibretexts.orgwikipedia.org These transformations underscore the ability of the bromine atoms to function as effective leaving groups in reactions involving nucleophilic species or organometallic reagents.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dibromothiophene Systems

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Diaryl-3-hexylthiophene | mdpi.com |

| Suzuki Coupling | 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic acid | Pd(PPh₃)₄, Toluene/Dioxane | 5-Arylthiophene-2-carboxylic acid derivatives | nih.gov |

| Stille Coupling | Aryl Halide (e.g., Dibromothiophene) | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, CuI, DMF | Aryl-R | harvard.edursc.org |

Ring Oxidation Pathways (e.g., Thiophene 1,1-Dioxides)

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The oxidation state of the product can often be controlled by the reaction conditions. The use of one equivalent of the oxidant under controlled temperatures generally favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures lead to the fully oxidized sulfone.

Thiophene 1,1-dioxides are valuable intermediates in organic synthesis, particularly as highly reactive dienes in Diels-Alder reactions. While specific studies on the oxidation of this compound are not widely reported, the oxidation of other electron-deficient thiophenes is well-documented, suggesting this pathway is chemically feasible.

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom, making it a target for nucleophilic attack. This allows for a variety of transformations into other important functional groups.

Nucleophilic Addition Reactions to the Nitrile Group

A significant reaction of nitriles is their conversion to 5-substituted-1H-tetrazoles. This is achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). rsc.orgekb.eg The reaction is often catalyzed by Lewis acids, such as zinc or copper salts, which activate the nitrile group towards nucleophilic attack by the azide ion. rsc.org This transformation is of considerable interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Another important nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgBr). The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion, which is then hydrolyzed in a separate acidic workup step to yield a ketone. chadsprep.comyoutube.com This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing ketones.

Table 2: Common Nucleophilic Additions to Nitriles

| Reaction Type | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Tetrazole Formation | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) | Vinylic Azide | 5-substituted-1H-tetrazole | rsc.orgnih.gov |

| Grignard Reaction | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine | Ketone | chadsprep.comyoutube.com |

Hydrolysis and Alcoholysis of the Carbonitrile

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.comchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms a carboxylate salt and ammonia (B1221849). A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk The successful synthesis and commercial availability of 4,5-Dibromothiophene-3-carboxylic acid serves as direct evidence for the viability of this hydrolysis reaction on this compound.

Alcoholysis, the reaction with an alcohol under acidic conditions, can similarly convert the nitrile group into an ester, proceeding through an intermediate imidate.

Table 3: Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Initial Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid + NH₄⁺ | Carboxylic Acid | chemguide.co.uk |

| Base-Catalyzed | 1. H₂O, OH⁻ (e.g., NaOH), Heat 2. H₃O⁺ | Carboxylate Salt + NH₃ | Carboxylic Acid | chemguide.co.uk |

Reduction of the Nitrile to Amines or Aldehydes

The conversion of the nitrile group in this compound to a primary amine or an aldehyde represents a valuable synthetic transformation, yielding key intermediates for further functionalization. The choice of reducing agent is critical to achieve the desired product and to avoid unwanted side reactions, such as the reduction of the carbon-bromine bonds.

Reduction to Amines: The reduction of nitriles to primary amines is typically accomplished using powerful hydride reagents. vulcanchem.comscispace.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. scispace.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine to the amine. vulcanchem.com

However, a significant challenge in the reduction of this compound with strong reducing agents like LiAlH₄ is the potential for dehalogenation. Aryl halides, particularly bromides, can be susceptible to reduction by LiAlH₄, which could lead to a mixture of products where one or both bromine atoms are replaced by hydrogen. rsc.orgnih.govmdpi.com The chemoselectivity of the reduction would depend heavily on the reaction conditions, such as temperature and reaction time.

Reduction to Aldehydes: For the partial reduction of the nitrile to an aldehyde, a less reactive and more sterically hindered reducing agent is required. nih.gov Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. nih.govrsc.org Typically, the reaction is carried out at low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H. rsc.org Under these conditions, the reaction stops at the imine stage. vulcanchem.com Subsequent aqueous workup hydrolyzes the intermediate imine to yield the corresponding aldehyde, 4,5-dibromothiophene-3-carbaldehyde. vulcanchem.comnih.gov The use of DIBAL-H at low temperatures generally minimizes the risk of reducing the aryl bromide groups, offering a higher degree of chemoselectivity compared to LiAlH₄. rsc.org

| Transformation | Reagent | Product | Potential Side Reactions |

| Nitrile to Amine | Lithium aluminum hydride (LiAlH₄) | (4,5-Dibromothiophene-3-yl)methanamine | Dehalogenation (reduction of C-Br bonds) |

| Nitrile to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | 4,5-Dibromothiophene-3-carbaldehyde | Over-reduction to alcohol (less common) |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the thiophene ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for constructing complex molecular architectures by forming new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. nih.govnih.gov For this compound, this reaction allows for the selective introduction of aryl or other organic groups at the C4 and/or C5 positions.

In polyhalogenated heteroaromatic compounds, the site of the initial Suzuki-Miyaura coupling is determined by the relative reactivity of the carbon-halogen bonds. This reactivity is influenced by a combination of electronic and steric factors. researchgate.net The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov

For thiophene derivatives, oxidative addition is generally favored at the C-X bond alpha to the sulfur atom (the C5 position in this case) over the beta position (C4). This preference is attributed to the electronic properties of the thiophene ring, where the C5 position is more electron-deficient and the C-Br bond is weaker, making it more susceptible to attack by the palladium catalyst. The electron-withdrawing nitrile group at C3 further influences the electronic distribution, but the inherent reactivity difference between the α and β positions of the thiophene ring is expected to be the dominant factor.

Therefore, the monosubstitution of this compound via Suzuki-Miyaura coupling is predicted to occur preferentially at the C5 position, yielding 4-bromo-5-arylthiophene-3-carbonitrile as the major product. Achieving disubstitution to form 4,5-diarylthiophene-3-carbonitrile would require harsher reaction conditions, such as higher temperatures, longer reaction times, or an excess of the boronic acid and palladium catalyst, to facilitate the second coupling at the less reactive C4 position.

The choice of palladium catalyst and its associated ligands is crucial for the success and efficiency of the Suzuki-Miyaura coupling. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. The ligands, typically phosphines, stabilize the palladium center and modulate its reactivity.

Catalyst Precursors: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used precatalyst that is active in many Suzuki couplings.

Ligands: The electronic and steric properties of the phosphine (B1218219) ligands can significantly impact the reaction. Electron-rich and bulky ligands can promote the oxidative addition step and enhance catalyst stability. In some cases, the choice of ligand can even be used to alter or reverse the inherent regioselectivity of a reaction. For instance, while a standard catalyst might favor coupling at C5, a specialized ligand system could potentially increase the yield of the C4-coupled product.

| Catalyst/Ligand System | General Role |

| Pd(PPh₃)₄ | Common, effective all-purpose catalyst. |

| Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | Allows for fine-tuning of reactivity through ligand choice. |

| Bulky/Electron-Rich Phosphines (e.g., XPhos, SPhos) | Often increase reaction rates and yields, especially for less reactive halides. |

The Suzuki-Miyaura reaction is compatible with a wide range of organoboron reagents, including both arylboronic acids (Ar-B(OH)₂) and arylboronate esters (e.g., pinacol (B44631) esters, Ar-B(pin)). nih.gov

Arylboronic Acids: These are the most common coupling partners. They are generally stable, commercially available, and environmentally benign. A variety of substituted phenylboronic acids (with both electron-donating and electron-withdrawing groups) can be used to synthesize a library of 5-aryl-4-bromothiophene-3-carbonitrile derivatives. nih.gov

Arylboronate Esters: Boronate esters, particularly pinacol esters, are often used for boronic acids that are unstable or difficult to handle. They can exhibit different reactivity profiles and may offer advantages in certain cases, such as improved yields or milder reaction conditions. Kinetic studies have shown that some boronate esters can transfer their organic group to the palladium center more rapidly than the corresponding boronic acids.

The reaction is generally tolerant of various functional groups on the arylboronic acid partner, which adds to its synthetic utility.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: This is the initial and often rate- and selectivity-determining step. nih.gov A palladium(0) complex inserts into the carbon-bromine bond, forming a palladium(II) intermediate. For this compound, there are two competing pathways for the initial oxidative addition: at the C4-Br bond and the C5-Br bond. As discussed, the greater electrophilicity and weaker bond strength of the C5-Br bond make it the more likely site for initial oxidative addition. researchgate.net

Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. nih.gov The process is typically facilitated by a base (e.g., Na₂CO₃, K₃PO₄), which activates the organoboron species to form a more nucleophilic boronate complex. Recent studies have identified key pre-transmetalation intermediates containing Pd-O-B linkages, confirming that both boronic acids and boronate esters can participate directly in this step. The efficiency of transmetalation depends on the nature of the boron reagent, the base, and the ligands on the palladium.

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Stille Coupling Reactions

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is particularly valuable in organic synthesis due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orgpsu.edu The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In the context of this compound, the two bromine atoms at positions 4 and 5 offer sites for Stille coupling reactions. The reactivity of these positions can be influenced by the electronic effects of the nitrile group and the thiophene ring itself. Organostannanes, such as those with aryl, alkenyl, or alkynyl groups, are common coupling partners. wikipedia.org The choice of catalyst, ligands, and reaction conditions plays a crucial role in the efficiency and selectivity of the coupling. For instance, the use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling process. harvard.edu Additives like copper(I) salts can also significantly increase the reaction rate. harvard.edu

Research has shown that the relative reactivity of different groups on the organostannane follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. psu.edu This differential reactivity can be exploited for selective couplings.

Table 1: Exemplary Stille Coupling Reaction Conditions

| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Iodide | Vinylstannane | Pd₂(dba)₃ (1) | (2-furyl)₃P (4) | - | Et₂O | 37 | - | msu.edu |

| Aryl Bromide | Arylstannane | Pd(PPh₃)₄ (10) | - | n-Bu₄NCl | DMF | 110 | 52 | harvard.edu |

| Aryl Iodide | Alkynylstannane | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | 55 | harvard.edu |

This table presents a generalized overview of Stille coupling conditions and does not represent specific reactions with this compound, for which detailed public data is limited.

The presence of two bromine atoms on this compound allows for the possibility of sequential Stille couplings. This step-wise functionalization can lead to the synthesis of asymmetrically substituted thiophene derivatives. By carefully controlling the reaction conditions and the stoichiometry of the organostannane reagent, it is possible to selectively substitute one bromine atom first, followed by the second in a subsequent step with a different organostannane.

The success of sequential coupling hinges on the differential reactivity of the two C-Br bonds or the ability to modulate the reaction conditions to favor monosubstitution. After the first coupling, the electronic and steric environment of the remaining bromine atom is altered, which can influence the conditions required for the second coupling. This strategy provides a powerful tool for creating complex and diverse molecular architectures based on the thiophene scaffold.

Other Cross-Coupling Methodologies (e.g., Negishi, Sonogashira, Kumada)

Beyond the Stille reaction, other palladium- or nickel-catalyzed cross-coupling reactions are instrumental in functionalizing this compound.

Negishi Coupling: This reaction couples organic halides with organozinc compounds. wikipedia.org It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgcore.ac.uk The use of organozinc reagents, often prepared in situ, makes this a versatile method for introducing a wide range of substituents onto the thiophene ring. organic-chemistry.org

Sonogashira Coupling: This method is specifically used for the formation of C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. nih.govorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org For this compound, this would allow for the introduction of one or two alkynyl groups, leading to the synthesis of conjugated enynes or arylalkynes. libretexts.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and is particularly useful for generating carbon-carbon bonds between alkyl, aryl, or vinyl groups. wikipedia.org

Table 2: Overview of Other Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Bond Formed | Key Features |

| Negishi | Organozinc | Pd or Ni | C-C | High functional group tolerance, versatile for sp³, sp², sp carbons. wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd and Cu(I) | C(sp²)-C(sp) | Specific for alkyne installation, forms conjugated systems. nih.govorganic-chemistry.org |

| Kumada | Grignard Reagent | Ni or Pd | C-C | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Direct Arylation via C-H Bond Activation

Direct arylation through C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This methodology allows for the formation of C-C bonds directly from C-H bonds. organic-chemistry.org

In this compound, the C-H bond at the 2-position is a potential site for direct arylation. The regioselectivity of this functionalization is influenced by the directing effects of the adjacent nitrile group and the bromine atom, as well as the inherent reactivity of the thiophene ring. nih.gov Directing groups are a key strategy to control selectivity in C-H functionalization. nih.gov The nitrile group, in particular, can act as a directing group to guide the metal catalyst to the adjacent C-H bond. nih.gov

Achieving high selectivity is a critical challenge, as competing reactions at other sites or self-coupling can occur. nih.gov Research in this area focuses on developing catalyst systems and reaction conditions that favor the desired C-H activation pathway.

One-pot multi-component reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. researchgate.netresearchgate.net For this compound, a one-pot approach could involve a sequence of a C-H activation/arylation followed by a cross-coupling reaction at one of the C-Br positions.

For instance, after a direct arylation at the C-2 position, a subsequent in-situ cross-coupling reaction (like Stille or Suzuki) could be performed to functionalize one of the bromine atoms. This would allow for the rapid construction of complex, multi-substituted thiophene derivatives in a single synthetic operation, minimizing purification steps and resource consumption. The development of such one-pot methodologies is a key area of contemporary organic synthesis.

Reduction of Bromine Atoms to Hydrogen (Dehalogenation)

The selective or complete removal of bromine atoms from the this compound core is a significant transformation, yielding either monobrominated or fully dehalogenated thiophene derivatives. These products, such as 4-bromothiophene-3-carbonitrile (B97555) and thiophene-3-carbonitrile, are valuable intermediates for further functionalization in the synthesis of complex heterocyclic systems. The dehalogenation of polyhalogenated thiophenes is a well-established process, and various methodologies can be applied, with the regioselectivity often influenced by the reaction conditions and the electronic nature of the substituents on the thiophene ring.

Research into the dehalogenation of bromothiophenes has highlighted the utility of metal-based reducing agents, particularly zinc dust in the presence of an acid, such as acetic acid. This classical method has proven effective for the selective removal of bromine atoms from polybrominated thiophenes. For instance, the reduction of 2,3,5-tribromothiophene (B1329576) using zinc dust in refluxing acetic acid has been shown to selectively remove the α-bromine atoms, affording 3-bromothiophene (B43185) in high yield. orgsyn.org This selectivity is attributed to the greater reactivity of α-positioned halogens on the thiophene ring compared to those at the β-positions.

In the context of this compound, the bromine atom at the 5-position is an α-halogen, while the bromine at the 4-position is a β-halogen. Based on the established reactivity patterns of bromothiophenes, it is anticipated that the α-bromine at the 5-position would be preferentially reduced. This selective dehalogenation would lead to the formation of 4-bromothiophene-3-carbonitrile. Complete dehalogenation to yield thiophene-3-carbonitrile would likely require more forcing reaction conditions.

While specific studies detailing the dehalogenation of this compound are not extensively reported in the reviewed literature, the general principles of bromothiophene chemistry allow for the prediction of viable reaction pathways. The following table outlines potential dehalogenation reactions based on established methods for related compounds.

Table 1: Potential Dehalogenation Reactions of this compound

| Reagent System | Potential Product(s) | Reaction Conditions | Mechanistic Considerations |

| Zn / Acetic Acid | 4-Bromothiophene-3-carbonitrile | Reflux | Preferential reduction of the α-bromine at the 5-position. The reaction likely proceeds through an organozinc intermediate followed by protonolysis by acetic acid. |

| Zn / Acetic Acid | Thiophene-3-carbonitrile | Prolonged reaction time or higher temperatures | Stepwise reduction, with the β-bromine at the 4-position being removed after the α-bromine. |

| Pd/C, H₂ | Thiophene-3-carbonitrile | Catalytic hydrogenation | Catalytic hydrodehalogenation is a common method for complete dehalogenation of aryl halides. The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. |

The synthesis of 3-bromothiophene from 2,3,5-tribromothiophene using zinc and acetic acid provides a strong precedent for the selective dehalogenation of this compound. orgsyn.org In a typical procedure, the brominated thiophene is added to a refluxing mixture of zinc dust and aqueous acetic acid. orgsyn.org The reaction is generally complete within a few hours, and the product can be isolated by distillation. orgsyn.org The commercial availability of 4-Bromothiophene-3-carbonitrile further suggests that its synthesis from the dibromo precursor is a feasible and established transformation. researchscientific.co.uk

Further research is warranted to delineate the precise reaction conditions and to quantify the yields and regioselectivity of the dehalogenation of this compound using various reducing agents. Such studies would provide valuable synthetic tools for accessing a range of functionalized thiophene-3-carbonitrile derivatives.

Derivatization and Functionalization Strategies Employing 4,5 Dibromothiophene 3 Carbonitrile

Synthesis of Complex Thiophene-Based Heterocycles

The structure of 4,5-Dibromothiophene-3-carbonitrile is primed for the construction of more intricate heterocyclic systems. The adjacent bromine atoms and the cyano group can be strategically manipulated to build new rings onto the thiophene (B33073) scaffold, leading to compounds with potential applications in materials science and medicinal chemistry.

Annulation Reactions Utilizing the Thiophene Core

Annulation reactions that build new rings by incorporating the C4 and C5 atoms of the thiophene are a key strategy for creating fused systems. A prominent example is the synthesis of thieno[3,4-b]pyrazines, which are valuable for developing low band gap conjugated materials. nih.govfigshare.com A general and efficient route to these structures involves the condensation of a 3,4-diaminothiophene (B2735483) intermediate with a 1,2-dicarbonyl compound. researchgate.net

While direct annulation from this compound is not extensively documented, a plausible pathway can be inferred from established syntheses. The critical step would be the conversion of the 4,5-dibromo-3-cyano arrangement into a 3,4-diamine functionality. This transformation would likely involve a two-step process:

Nucleophilic substitution of the two bromine atoms with azide (B81097) ions (N₃⁻).

Subsequent reduction of the resulting diazido derivative to form the target 3,4-diaminothiophene.

Once the 3,4-diaminothiophene-3-carbonitrile intermediate is formed, it can undergo a cyclocondensation reaction with a suitable 1,2-dicarbonyl compound (an α-dione) to yield the desired fused thieno[3,4-b]pyrazine (B1257052) system. researchgate.net This method avoids issues associated with the direct handling of the often unstable 3,4-diaminothiophene parent compound. researchgate.net

Formation of Fused-Ring Systems

The creation of fused-ring systems such as thieno[3,4-d]pyrimidines is another important application of thiophene derivatives. nih.govresearchgate.net These compounds are of significant interest as microtubule targeting agents in cancer research. nih.gov The synthesis typically begins with a suitably substituted 2-aminothiophene, which undergoes cyclization.

For this compound, a synthetic route to a thieno[3,4-d]pyrimidine (B1628787) would necessitate the transformation of its substituents into groups capable of forming the pyrimidine (B1678525) ring. A common method involves the reaction of a 3-amino-4-carbamoylthiophene derivative with 1,3-dicarbonyl compounds. researchgate.net Therefore, a hypothetical conversion of this compound would require:

Selective substitution of the C4-bromo group with an amino group.

Hydrolysis of the nitrile at C3 into a carboxamide (carbamoyl) group.

Reaction of the resulting 4-amino-5-bromo-3-carbamoylthiophene with a reagent like formamide (B127407) to construct the fused pyrimidine ring. nih.gov

Construction of Oligothiophene and Polythiophene Architectures

Thiophene-based oligomers and polymers are at the forefront of organic electronics research, with applications in transistors, solar cells, and light-emitting diodes. The ability to precisely couple thiophene units is crucial, and this compound serves as an excellent precursor for these materials due to its two reactive bromine sites.

Dimerization and Oligomerization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds between aromatic rings. nih.govlibretexts.org These reactions are ideal for the dimerization and oligomerization of this compound.

In a typical Suzuki coupling, this compound can be reacted with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyoutube.com The reaction can be controlled to achieve either mono- or di-substitution, leading to the formation of bithiophenes or higher oligomers. The choice of solvent can influence reaction yields, with mixtures like 1,4-dioxane (B91453) and water often being effective due to the solubility of the boronic acid reagents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Citation |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Bithiophene | nih.gov |

| This compound | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | Aryl-substituted thiophene | nih.gov |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | DMF | Bithiophene |

This table presents plausible reaction conditions for Suzuki and Stille couplings based on established methods for similar dibromothiophenes.

The Stille reaction offers an alternative, coupling the dibromothiophene with an organotin reagent, such as 2-(tributylstannyl)thiophene. This reaction is highly versatile and tolerant of many functional groups.

Polymerization Precursors for Conjugated Systems

This compound is a suitable monomer for producing conjugated polythiophenes. The two bromine atoms provide the necessary handles for polymerization reactions. Methods like chemical or electrochemical polymerization can be employed to create polymers with tailored electronic properties. google.combohrium.com

Electrochemical polymerization is performed by applying a potential to a solution containing the monomer and a supporting electrolyte. nih.gov The resulting polymer film deposits onto the electrode surface. The properties of the polymer, such as its band gap and conductivity, can be tuned by copolymerizing the functionalized thiophene with other monomers. For instance, creating copolymers with monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) can lead to materials with specific optoelectronic characteristics. The nitrile group in this compound acts as a strong electron-withdrawing group, which can significantly influence the electronic structure of the resulting polymer. nih.gov

Preparation of Diverse Functionalized Thiophene Derivatives

Beyond its use in building larger systems, this compound is a substrate for a variety of reactions that modify its functional groups. The electron-withdrawing nature of the nitrile group activates the bromine atoms for nucleophilic aromatic substitution, while the nitrile group itself can be transformed into other functionalities.

Nucleophilic substitution of the bromine atoms can be achieved with various nucleophiles, including amines and azide ions. chemguide.co.ukclockss.org For example, reaction with a primary or secondary amine can yield amino-substituted thiophenes. youtube.comyoutube.com These reactions often proceed smoothly due to the electronic activation provided by the adjacent cyano group.

The reaction with sodium azide introduces an azido (B1232118) group, which is a versatile functional handle for further chemistry, such as "click" reactions or reduction to an amine. rsc.orgmdpi.com The conditions for such substitutions typically involve polar aprotic solvents like DMF. mdpi.com

The nitrile group itself is a gateway to other important functional groups. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. libretexts.orglumenlearning.comorganicchemistrytutor.com This transformation is valuable for altering the electronic properties of the molecule or for providing an anchor point for further derivatization. Another important reaction is the [3+2] cycloaddition of the nitrile with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.netajgreenchem.com

| Reactant | Reagent(s) | Solvent | Conditions | Product Functional Group | Citation |

| This compound | Pyrrolidine | DMF | Heat | 4-Pyrrolidinyl-5-bromo-thiophene-3-carbonitrile | clockss.org |

| This compound | Sodium Azide, KI | DMF | 70-75 °C | Azido-substituted thiophene | mdpi.com |

| This compound | H₂SO₄, H₂O | - | Heat | Carboxylic Acid | organicchemistrytutor.com |

| This compound | NaOH, H₂O | - | Heat | Carboxylate Salt | libretexts.org |

| This compound | Sodium Azide, SO₃H-carbon | DMF | 100 °C | Tetrazole | ajgreenchem.com |

This table outlines common functionalization reactions applicable to this compound based on established protocols for related compounds.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The strategic introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the thiophene ring of this compound is a key strategy for tuning the optoelectronic properties of the resulting molecules. These modifications significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for creating carbon-carbon bonds and introducing a variety of aryl and heteroaryl substituents. These substituents can be pre-functionalized with either electron-donating or electron-withdrawing moieties. For instance, the Suzuki coupling of this compound with arylboronic acids bearing alkoxy or alkyl groups (EDGs) can raise the HOMO level, while coupling with arylboronic acids substituted with nitro or cyano groups (EWGs) can lower the LUMO level.

While specific studies on the comprehensive derivatization of this compound are emerging, the principles of these reactions are well-established for other substituted thiophenes. The reactivity of the bromine atoms on the thiophene ring allows for sequential or double substitution, providing a pathway to complex molecular architectures.

Below is a representative table of potential derivatization reactions based on established methodologies for similar thiophene compounds.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Group Type |

| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-5-(4-methoxyphenyl)thiophene-3-carbonitrile | Electron-Donating |

| 2 | This compound | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Bromo-5-(4-nitrophenyl)thiophene-3-carbonitrile | Electron-Withdrawing |

| 3 | 4-Bromo-5-arylthiophene-3-carbonitrile | N-Hexylamine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-(N-Hexylamino)-5-arylthiophene-3-carbonitrile | Electron-Donating |

| 4 | This compound | (4-(Trifluoromethyl)phenyl)tributylstannane | Pd(PPh₃)₄ | 4,5-Bis(4-(trifluoromethyl)phenyl)thiophene-3-carbonitrile | Electron-Withdrawing |

Synthesis of Thiophene-Containing Macromonomers

The synthesis of thiophene-containing macromonomers from this compound opens the door to the creation of well-defined polymers with tailored properties. These macromonomers, which are essentially polymer chains with a reactive end-group, can be further polymerized to form graft or block copolymers.

One approach involves the mono-functionalization of this compound, leaving one bromine atom available for subsequent polymerization. For example, a Suzuki coupling reaction with a boronic acid that also contains a polymerizable group, such as a vinyl or norbornene moiety, can produce a macromonomer. This resulting molecule can then be subjected to polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) or radical polymerization.

Another strategy is to utilize the dibromo functionality to create a bifunctional monomer that can be used in step-growth polymerization. For instance, after converting the nitrile group to a more reactive functional group, the dibromo-thiophene derivative can be polymerized with a suitable comonomer via polycondensation reactions.

The development of such macromonomers is crucial for constructing complex polymer architectures like "hairy-rod" polymers, where a rigid conjugated backbone is surrounded by flexible polymer side chains. These materials are of interest for applications in organic solar cells and field-effect transistors.

The following table illustrates a conceptual pathway for the synthesis of a thiophene-containing macromonomer.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | (4-Vinylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-5-(4-vinylphenyl)thiophene-3-carbonitrile | Introduction of a polymerizable group |

| 2 | 4-Bromo-5-(4-vinylphenyl)thiophene-3-carbonitrile | Initiator (e.g., AIBN) | Thiophene-containing polystyrene macromonomer | Formation of the macromonomer |

The continued exploration of derivatization and functionalization strategies for this compound is expected to yield a new generation of high-performance organic materials with precisely controlled electronic and physical properties.

Advanced Characterization and Computational Studies of 4,5 Dibromothiophene 3 Carbonitrile

Spectroscopic Analysis for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the successful synthesis and determining the precise structure of derivatives of 4,5-dibromothiophene-3-carbonitrile. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of organic molecules. For derivatives of this compound, the chemical shifts and coupling constants provide definitive evidence of substituent incorporation and regiochemistry. For instance, in a hypothetical derivative where a substituent has replaced one of the bromine atoms, the appearance of new signals and changes in the existing aromatic proton signals would confirm the reaction's success. In a related compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, the ¹H NMR spectrum clearly shows a signal at δ = 4.85 ppm for the amino group protons and a characteristic signal at δ = 6.27 ppm for the hydrogen at position 5 of the thiophene (B33073) ring. sciforum.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in the molecule. The characteristic stretching frequency of the nitrile group (C≡N) in this compound derivatives is expected in the range of 2220-2260 cm⁻¹. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum. The presence and position of bands corresponding to other functional groups introduced in the derivatives, such as C=O, N-H, or O-H, can be readily identified. For example, in a study of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, experimental FT-IR and FT-Raman spectra were compared with theoretical spectra to assign vibrational frequencies. icm.edu.pl

A summary of typical spectroscopic data for a substituted thiophene-3-carbonitrile derivative is presented below.

| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Protons of Substituents | Varies depending on the group | |

| ¹³C NMR | Thiophene Ring Carbons | δ 110-145 ppm |

| Nitrile Carbon (C≡N) | δ 115-120 ppm | |

| Carbonyl Carbon (C=O) | δ 158-160 ppm researchgate.net | |

| FT-IR | Nitrile Stretch (C≡N) | 2220-2260 cm⁻¹ |

| C-Br Stretch | 500-600 cm⁻¹ | |

| Other functional groups | Varies (e.g., C=O at ~1700 cm⁻¹) |

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For key intermediates and final derivatives of this compound, single-crystal X-ray diffraction can definitively establish the regiochemistry of substitution and the three-dimensional arrangement of atoms.

In studies of similar heterocyclic systems, X-ray crystallography has been crucial for confirming structures. juniperpublishers.commdpi.com For instance, the crystal structure of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that it crystallizes in the monoclinic space group P21/c, with a nearly planar thiophene ring. juniperpublishers.com Such analyses also provide insights into crystal packing and non-covalent interactions like hydrogen bonding or halogen bonding, which can influence the material's bulk properties.

A hypothetical table of crystallographic data for a derivative of this compound is shown below, based on data for a related benzothiophene (B83047) derivative. juniperpublishers.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.4274 |

| b (Å) | 8.1487 |

| c (Å) | 13.2342 |

| β (°) | 126.937 |

| Volume (ų) | 898.81 |

Computational Chemistry and Theoretical Calculations

Computational chemistry offers a powerful lens to investigate the properties of this compound and its derivatives at the molecular level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of molecules. youtube.com By calculating the electron density, DFT can predict various properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

For derivatives of this compound, DFT calculations can be used to:

Predict Reactivity: The distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic or nucleophilic attack.

Corroborate Spectroscopic Data: DFT can calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. icm.edu.pl

Evaluate Electronic Properties: The HOMO-LUMO gap is an indicator of the molecule's electronic excitability and kinetic stability. Functionals like B3LYP are commonly used for these calculations. icm.edu.plresearchgate.net The choice of functional is critical, as different functionals can yield varying results for excitation energies. acs.org

A table summarizing key parameters obtained from DFT calculations on a thiophene derivative is provided below. icm.edu.pl

| Calculated Parameter | Method/Basis Set | Example Value |

| C4–S12 Bond Length (Å) | B3LYP/6-311G++(d,p) | 1.7691 |

| C10–S12 Bond Length (Å) | B3LYP/6-311G++(d,p) | 1.7462 |

| C4–S12–C10 Bond Angle (°) | B3LYP/6-311G++(d,p) | 91.6901 |

For flexible derivatives of this compound, understanding the conformational landscape is crucial. Conformational analysis involves identifying the different stable spatial arrangements of the atoms (conformers) and their relative energies. This is particularly relevant when bulky substituents are introduced, which can lead to different rotational isomers (rotamers).

Computational methods can map the potential energy surface as a function of dihedral angles to identify low-energy conformers. youtube.comresearchgate.net For example, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling was used to identify an unexpected low-energy conformation stabilized by intramolecular π-stacking. nih.gov Molecular dynamics (MD) simulations can further explore the dynamic behavior of these molecules over time, providing insights into their flexibility and the transitions between different conformations.

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.orgnih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, these calculations can:

Map Reaction Pathways: By locating the transition state structures connecting reactants and products, the entire reaction coordinate can be mapped.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (activation energy) determines the reaction rate. Comparing the activation energies for different possible pathways can predict the major product.

Provide Mechanistic Insights: These calculations can reveal the step-by-step process of bond breaking and formation, offering a detailed understanding of the reaction mechanism. For instance, in the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the reaction mechanism was studied using high-level quantum chemical calculations, which showed the reaction proceeds through the formation of a Michael adduct followed by cyclization. nih.gov

These computational approaches, in synergy with advanced experimental characterization, provide a comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives, guiding the design of new materials and synthetic pathways.

Potential Research Applications As a Chemical Building Block

Precursor in the Synthesis of Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which influences their charge transport properties. 4,5-Dibromothiophene-3-carbonitrile serves as a key precursor for creating novel organic semiconductors through palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, extending the π-conjugation of the molecule, a critical factor for efficient charge mobility.

For instance, the bromine atoms can be substituted with various aryl or heteroaryl groups to synthesize donor-acceptor (D-A) type copolymers. In these structures, the electron-withdrawing nature of the nitrile-functionalized thiophene (B33073) unit can be combined with electron-donating moieties to tune the frontier molecular orbital energy levels (HOMO and LUMO) and the bandgap of the resulting semiconductor. This control over the electronic properties is crucial for optimizing the performance of electronic devices.

Detailed Research Findings:

While specific research exclusively detailing the use of this compound is not extensively documented in publicly available literature, the broader class of dibromothiophene derivatives is widely employed in the synthesis of organic semiconductors. The general synthetic strategy involves the sequential or one-pot cross-coupling of the dibromo-precursor with organoboron or organotin reagents. The resulting polymers often exhibit desirable characteristics for semiconductor applications, including high charge carrier mobilities and good thermal stability. The nitrile group can further be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, providing additional avenues for functionalization and property tuning.

Table 1: Potential Suzuki Coupling Reactions with this compound

| Arylboronic Acid Partner | Resulting Conjugated System | Potential Application |

|---|---|---|

| Phenylboronic acid | Phenyl-substituted thiophene | Basic semiconductor research |

| Thiophene-2-boronic acid | Bithiophene-based structures | OFETs, OPVs |

Intermediates for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The versatility of this compound extends to its role as an intermediate in the synthesis of materials for OLEDs and OFETs. In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. The ability to tune the HOMO and LUMO levels of molecules derived from this precursor is therefore highly advantageous.

For OFETs, the charge carrier mobility is a key performance metric. The rigid and planar structure of thiophene-based molecules can facilitate strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. By using this compound as a starting point, researchers can design and synthesize materials with optimized molecular packing and, consequently, high charge carrier mobilities.

Detailed Research Findings:

The synthesis of complex heterocyclic systems, which are often used as electron-accepting units in materials for n-type OFETs, can be envisioned starting from this compound. For example, transformation of the nitrile group and one of the bromine atoms could lead to the formation of fused ring systems like thieno[3,4-b]pyrazines. These pyrazine-containing thiophene derivatives are known to be excellent electron acceptors and have been incorporated into high-performance n-type and ambipolar organic semiconductors. The remaining bromine atom provides a handle for further polymerization or functionalization.

Table 2: Potential Material Properties Derived from this compound

| Derived Material Class | Key Property | Target Application |

|---|---|---|

| Thiophene-based copolymers | Tunable bandgap | OLED emitters, OFET channels |

| Fused Thiophene-heterocycles | High electron affinity | n-type OFETs |

Development of Materials for Organic Photovoltaics

In the realm of organic photovoltaics (OPVs), the development of new donor and acceptor materials with strong and broad absorption in the solar spectrum is a primary research focus. The power conversion efficiency of an OPV device is directly related to the optical and electronic properties of the materials used in the active layer.

This compound can be utilized to construct both donor and acceptor materials for OPVs. As part of a larger conjugated system, the electron-deficient nature of the cyanothiophene unit can be exploited to create low-bandgap polymers when copolymerized with suitable electron-donating monomers. These low-bandgap polymers can absorb a larger portion of the solar spectrum, leading to higher short-circuit currents in photovoltaic devices.

Detailed Research Findings:

The general approach involves the synthesis of alternating copolymers where the dibrominated cyanothiophene acts as the acceptor monomer. Stille or Suzuki polymerization with a distannyl or diboronic ester derivative of an electron-rich comonomer (like benzodithiophene or fluorene) would yield a donor-acceptor polymer. The properties of such a polymer, including its absorption spectrum, energy levels, and charge transport characteristics, would be highly dependent on the choice of the donor comonomer. While specific examples starting from this compound are not prevalent in literature, the synthetic route is well-established for analogous dibromothiophene monomers and represents a promising avenue for the discovery of new OPV materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| Thiophene-2-boronic acid |

| 9,9-dialkylfluorene-2-boronic acid |

| Thieno[3,4-b]pyrazine (B1257052) |

| Benzodithiophene |

Future Research Directions and Concluding Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future development of applications for 4,5-Dibromothiophene-3-carbonitrile is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Current synthetic approaches to related polyhalogenated thiophenes often involve harsh reagents and generate significant waste. Therefore, a primary research focus should be the development of greener synthetic protocols.

One promising avenue is the exploration of palladium-catalyzed cyanation of a suitable dibromothiophene precursor. Modern palladium catalysis offers mild reaction conditions and high functional group tolerance. nih.govmit.edu Research into the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II), would significantly enhance the safety and environmental profile of the synthesis. nih.govresearchgate.net The optimization of catalyst systems, including the use of advanced phosphine (B1218219) ligands or palladacycles, could lead to lower catalyst loadings and faster reaction times, making the process more economically viable. nih.gov

Furthermore, investigating alternative synthetic strategies that minimize the use of halogenated intermediates would be a significant step towards sustainability. This could involve direct C-H functionalization and cyanation of a thiophene (B33073) core, a rapidly advancing field in organic synthesis. rsc.org The development of one-pot or flow-chemistry processes for the synthesis of this compound would also contribute to a more sustainable and scalable production.

Exploration of Novel Reaction Pathways and Catalytic Systems

The two bromine atoms at the 4- and 5-positions of the thiophene ring, coupled with the electron-withdrawing cyano group at the 3-position, create a unique electronic and steric environment. This opens up possibilities for exploring novel and selective reaction pathways.

Future research should systematically investigate the differential reactivity of the two bromine atoms. It is well-established that the α-bromine (at the 5-position) in brominated thiophenes is generally more susceptible to substitution in cross-coupling reactions. This regioselectivity could be exploited for the sequential and controlled introduction of different functional groups. A detailed study of various catalytic systems, including those based on palladium, nickel, and copper, will be crucial to fine-tune the reaction conditions for selective mono- or di-functionalization.

Beyond established cross-coupling reactions, there is a need to explore other transformations of the C-Br bonds. This includes investigating their participation in C-H activation/functionalization reactions, as well as their potential in forming new heterocyclic rings through intramolecular cyclization strategies. The cyano group can also be a versatile handle for further chemical modifications, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Broadening the Scope of Functionalized Derivatives for Diverse Applications

The true value of this compound lies in its potential as a scaffold for a wide array of functionalized derivatives with tailored properties for various applications. A systematic approach to derivatization will be key to unlocking this potential.

Table 1: Potential Functionalized Derivatives and Their Applications

| Derivative Class | Potential Functionalization | Target Application Area |

| Oligothiophenes and Polythiophenes | Polymerization via cross-coupling of the bromine atoms. | Organic electronics (OFETs, OPVs, OLEDs). orgsyn.org |

| Donor-Acceptor Molecules | Sequential cross-coupling with electron-donating and electron-accepting moieties. | Non-linear optics, charge-transfer materials. |

| Bioactive Molecules | Introduction of pharmacophores via substitution of the bromine atoms. | Medicinal chemistry (e.g., kinase inhibitors, antibacterial agents). nih.govnih.gov |

| Sensors | Attachment of specific recognition units. | Chemical and biological sensing. |

| Luminescent Materials | Incorporation into rare-earth metal complexes or extended π-conjugated systems. | Lighting and display technologies. acs.org |